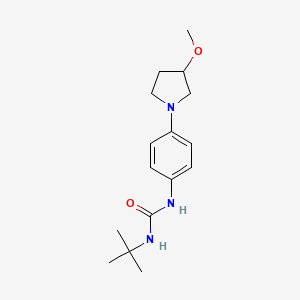

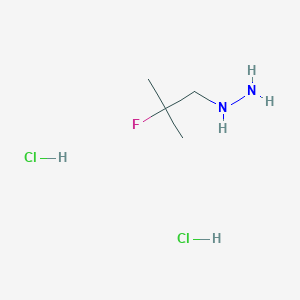

![molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2](/img/structure/B2879609.png)

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

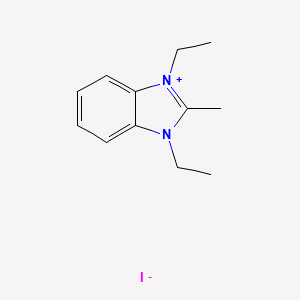

“4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine” is a chemical compound with the molecular formula C11H14N2O5S . It has a molecular weight of 286.31 . The IUPAC name for this compound is 4-[(4-methyl-3-nitrophenyl)sulfonyl]morpholine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Applications De Recherche Scientifique

Antimicrobial Activity and Molecular Docking Study

Research indicates that derivatives synthesized from similar morpholine compounds exhibit potent antimicrobial activities. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown significant antimicrobial potency against various bacterial and fungal strains. Molecular docking studies further elucidate these compounds' affinity and orientation at the active enzyme sites, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).

Pro-Apoptotic Effects in Cancer Cells

Compounds bearing the sulfonamide fragment, including structures similar to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds have shown significant cytotoxic activities against various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation, which could be explored further for cancer treatment applications (Cumaoğlu et al., 2015).

Aromatic Nucleophilic Substitution Mechanisms

The understanding of aromatic nucleophilic substitution reactions in dipolar aprotic solvents has been enhanced by studying reactions involving morpholine, a component similar to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine. These studies provide insights into the kinetics and mechanisms of such reactions, offering valuable information for organic synthesis and chemical reaction engineering (Hirst et al., 1986).

Synthesis and Antibacterial Activity

The synthesis of morpholine derived benzenesulphonamides has been investigated, revealing moderate antibacterial activity against certain bacterial strains. Such studies are crucial for the development of new antibacterial agents and understanding the structure-activity relationships of these compounds (Ahmed et al., 2021).

Structural and Spectroscopic Investigations

Research into the crystal structures and spectroscopic properties of compounds related to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine provides fundamental insights into their chemical behavior and potential applications in materials science and molecular engineering (Remedi et al., 1998).

Propriétés

IUPAC Name |

4-(4-methyl-3-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXFSMFCBACQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

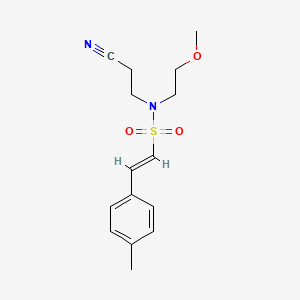

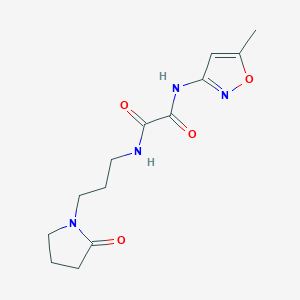

![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

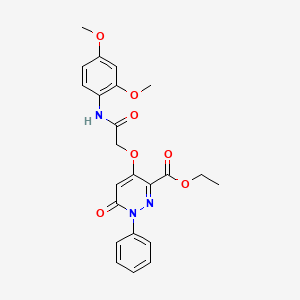

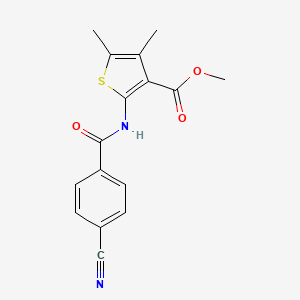

![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)

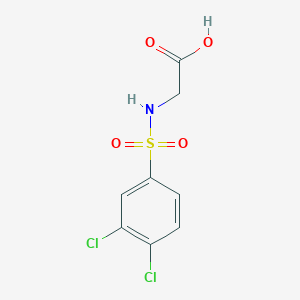

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)

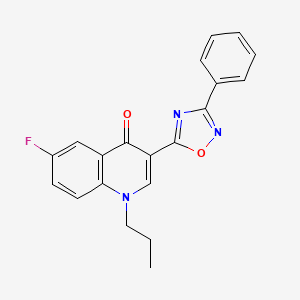

![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)